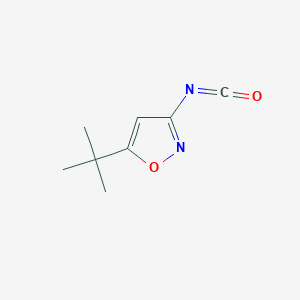

5-tert-Butyl-3-isocyanatoisoxazole

Description

Structure

3D Structure

Properties

CAS No. |

55809-53-5 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

5-tert-butyl-3-isocyanato-1,2-oxazole |

InChI |

InChI=1S/C8H10N2O2/c1-8(2,3)6-4-7(9-5-11)10-12-6/h4H,1-3H3 |

InChI Key |

IQMVRIMSTBTDLV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=NO1)N=C=O |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)N=C=O |

Origin of Product |

United States |

Contextualizing 5 Tert Butyl 3 Isocyanatoisoxazole Within Modern Organic Chemistry Research

Significance of the Isoxazole (B147169) Heterocyclic Scaffold in Advanced Organic Synthesis

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern medicinal chemistry and advanced organic synthesis due to its remarkable versatility and biological significance. google.comnih.gov Isoxazoles are considered "privileged scaffolds" because they are found in a wide array of natural products and commercially available drugs, demonstrating diverse therapeutic activities. nih.govgoogle.com

The significance of the isoxazole scaffold stems from several key properties:

Biological Activity: Isoxazole derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. google.com Marketed drugs containing the isoxazole ring include the COX-2 inhibitor valdecoxib, various penicillin-class antibiotics like cloxacillin (B1194729) and flucloxacillin, and the anticonvulsant zonisamide. nih.gov

Synthetic Versatility: The isoxazole ring can be synthesized through various methods, including [3+2] cycloaddition reactions. google.com Furthermore, the weak N-O bond within the ring can be cleaved under specific conditions, allowing the isoxazole to serve as a masked precursor to other functional groups, thereby increasing its synthetic utility. google.com

Physicochemical Properties: The presence of nitrogen and oxygen atoms allows the isoxazole ring to act as both a hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets like proteins and enzymes. researchgate.netepo.org By modifying the substituents on the ring, chemists can fine-tune the pharmacokinetic profile of a molecule, improving its efficacy and reducing potential toxicity. google.com

The development of new synthetic strategies, including metal-free and green chemistry approaches, continues to expand the accessibility and application of functionalized isoxazoles in drug discovery and materials science. google.comgoogle.com

Strategic Importance of Isocyanate Functional Groups in Chemical Transformations

The isocyanate group (–N=C=O) is a highly reactive functional group prized in organic synthesis for its ability to form stable covalent bonds with a wide range of nucleophiles. chemicalbook.com This reactivity makes isocyanates exceptionally useful building blocks for constructing larger, more complex molecular architectures from simpler precursors.

The strategic importance of isocyanates is primarily due to their electrophilic nature. The carbon atom in the –N=C=O unit is highly susceptible to nucleophilic attack. This leads to a variety of reliable and high-yielding chemical transformations. The reactivity of the isocyanate group is influenced by the electronic nature of its substituent; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.

Key reactions involving isocyanates include:

Reaction with Alcohols: Forms a stable urethane (B1682113) (or carbamate) linkage. This reaction is fundamental to the production of polyurethanes, a major class of polymers.

Reaction with Amines: Yields a urea (B33335) linkage. This transformation is widely used in medicinal chemistry to connect different molecular fragments. chemicalbook.com For example, the potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, Quizartinib (AC220), is a urea derivative formed from an isoxazole isocyanate precursor. nih.gov

Reaction with Water: Produces an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide gas. chemicalbook.com This reaction is harnessed to create polyurethane foams, where the CO2 acts as a blowing agent. chemicalbook.com

This predictable and versatile reactivity allows isocyanates to serve as critical linchpins in multicomponent reactions and as key intermediates for synthesizing pharmaceuticals, agrochemicals, and polymers.

Table 1: Key Reactions of the Isocyanate Functional Group

| Reactant (Nucleophile) | Resulting Linkage/Product | Significance |

|---|---|---|

| Alcohol (R'-OH) | Urethane (Carbamate) | Fundamental for polyurethane polymers. |

| Amine (R'-NH₂) | Urea | Creates stable links in many pharmaceutical compounds. chemicalbook.com |

| Water (H₂O) | Amine + CO₂ | Used in the production of polyurethane foams. chemicalbook.com |

| Carboxylic Acid (R'-COOH) | Amide (after rearrangement) | A method for forming amide bonds. |

Overview of Research Trends in Isocyanato-Substituted Heterocyclic Compounds

The fusion of isocyanate chemistry with heterocyclic scaffolds represents a powerful and growing trend in modern organic synthesis, particularly in the quest for novel bioactive compounds. Isocyanato-substituted heterocycles, such as 5-tert-Butyl-3-isocyanatoisoxazole, are highly sought-after intermediates because they combine the unique biological and physical properties of the heterocyclic core with the versatile reactivity of the isocyanate group.

Current research in this area focuses on several key objectives:

Efficient Synthesis: A primary goal is the development of efficient and scalable methods to produce these valuable building blocks. Often, the synthesis involves the preparation of an amino-substituted heterocycle, which is then converted to the isocyanate. For instance, the precursor to this compound is 3-amino-5-(tert-butyl)isoxazole, which can be synthesized in high yield by reacting pivaloylacetonitrile (B1295116) with hydroxylamine (B1172632) under carefully controlled pH conditions. google.com The subsequent conversion of the amine to the isocyanate is a standard transformation, typically achieved using phosgene (B1210022) or a safer equivalent.

Drug Discovery and Development: These compounds are instrumental in the synthesis of compound libraries for high-throughput screening. The isocyanate group provides a reactive handle to easily introduce a wide variety of substituents, enabling the rapid exploration of a molecule's structure-activity relationship (SAR). A prominent example is the development of the cancer therapeutic Quizartinib (AC220). This molecule is N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] chemicalbook.combenzothiazol-2-yl]phenyl}urea, a potent FLT3 inhibitor for treating Acute Myeloid Leukemia (AML). nih.gov Its synthesis relies on the reactivity of an isoxazolyl isocyanate, demonstrating the power of this strategy to generate highly potent and selective drug candidates.

Novel Reaction Methodologies: Researchers are exploring the use of isocyanato-substituted heterocyles in new types of chemical reactions, such as cascade or multicomponent reactions, to build complex molecular frameworks in a single step. This approach improves synthetic efficiency and allows for the creation of novel heterocyclic systems that would be difficult to access through traditional methods.

Reactivity and Transformational Chemistry of 5 Tert Butyl 3 Isocyanatoisoxazole

Nucleophilic Additions to the Isocyanate Moiety

The isocyanate group (-N=C=O) is a potent electrophile, readily undergoing addition reactions with a wide variety of nucleophiles. These reactions are fundamental to the application of 5-tert-Butyl-3-isocyanatoisoxazole in the synthesis of more complex molecules.

The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted urea (B33335) derivatives. This aminolysis reaction is typically rapid and high-yielding. The nitrogen atom of the amine attacks the central carbon atom of the isocyanate group, followed by proton transfer to the nitrogen of the isocyanate, resulting in a stable urea linkage.

A notable example is the synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] wikipedia.orgmdpi.combenzothiazol-2-yl]phenyl}urea, a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. nih.gov In this synthesis, the precursor 3-amino-5-tert-butylisoxazole (B1265968) is likely converted to the corresponding isocyanate, which then reacts with an appropriate amine to form the final urea product. This highlights the utility of the this compound moiety in the development of biologically active compounds.

Table 1: Representative Aminolysis Reactions of Isocyanates

| Amine Reactant | Product | General Reaction Conditions |

| Primary Amine (R-NH₂) | N-(5-tert-Butylisoxazol-3-yl)-N'-R-urea | Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature |

| Secondary Amine (R₂NH) | N-(5-tert-Butylisoxazol-3-yl)-N',N'-di-R-urea | Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature or gentle heating |

While specific cycloaddition reactions involving this compound are not extensively documented in the reviewed literature, the isocyanate functionality is known to participate in various cycloaddition reactions. These reactions can be a powerful tool for the construction of heterocyclic systems. For instance, isocyanates can undergo [2+2] cycloaddition with electron-rich alkenes to form β-lactams, [3+2] cycloaddition with 1,3-dipoles, and [4+2] cycloaddition (Diels-Alder type reactions) with dienes. The specific reactivity in cycloadditions would be influenced by the electronic nature of the isoxazole (B147169) ring.

This compound is expected to react readily with alcohols and thiols to form carbamates (urethanes) and thiocarbamates, respectively. These reactions proceed via nucleophilic attack of the oxygen or sulfur atom on the isocyanate carbon. The reactions are often catalyzed by bases or organometallic compounds.

Table 2: General Reactions of Isocyanates with Alcohols and Thiols

| Nucleophile | Product | General Reaction Conditions |

| Alcohol (R-OH) | 5-tert-Butylisoxazol-3-yl carbamate | Aprotic solvent, often with catalyst (e.g., tertiary amine, tin compound) |

| Thiol (R-SH) | 5-tert-Butylisoxazol-3-yl thiocarbamate | Aprotic solvent, often with catalyst (e.g., tertiary amine) |

Advanced Spectroscopic Characterization of 5 Tert Butyl 3 Isocyanatoisoxazole and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the definitive assignment of molecular structure. By probing the magnetic environments of atomic nuclei, NMR provides precise information on the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy, the chemical shift, multiplicity, and integration of proton signals offer a wealth of structural information. For isoxazole (B147169) derivatives, the proton on the isoxazole ring typically resonates as a singlet. For instance, in one study, this proton signal appeared at 6.47 ppm, while in another, it was observed at 6.59 ppm. sciarena.com The protons of a tert-butyl group, due to their symmetrical environment, characteristically produce a sharp singlet.

Aromatic protons on substituents attached to the isoxazole ring exhibit more complex splitting patterns, often appearing as couplets or multiplets in the range of 7.13 ppm to 7.59 ppm. sciarena.com The chemical shifts of these aromatic protons are influenced by the electronic nature of other substituents on the ring. For example, methyl group protons on a tolyl substituent have been observed as a singlet around 2.33 ppm. sciarena.com

Table 1: Illustrative ¹H NMR Spectral Data for Isoxazole Derivatives

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isoxazole Ring Proton | 6.47 - 6.59 | Singlet |

| Aromatic Protons | 7.13 - 7.59 | Couplets, Multiplets |

| Methylene Protons | 4.72 | Singlet |

| tert-Butyl Protons | ~1.3 (Typical) | Singlet |

| Methyl Protons (on aryl) | 2.33 | Singlet |

Note: Chemical shifts are dependent on the specific molecule and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of a molecule. In isoxazole derivatives, the carbon atoms of the isoxazole ring typically show distinct signals. For example, in a study of various isoxazole compounds, aromatic carbons were found to resonate in the range of 97.8 ppm to 191.2 ppm. sciarena.com A separate investigation on 1-phenyl-3-t-butyl-5-arylpyrazoles, a related heterocyclic system, reported ¹³C NMR data with pyrazole (B372694) ring carbons appearing at distinct chemical shifts. researchgate.net

The carbon of the tert-butyl group usually appears in the aliphatic region of the spectrum. For instance, a quaternary carbon of a tert-butyl group might be found around 30-40 ppm, while the methyl carbons would be at a higher field. The isocyanate carbon (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for Isoxazole and Related Heterocycles

| Carbon Type | Chemical Shift (ppm) Range |

|---|---|

| Aromatic/Heterocyclic Ring Carbons | 97.8 - 191.2 |

| Isocyanate Carbon (-NCO) | 120 - 130 (Anticipated) |

| tert-Butyl (Quaternary C) | 30 - 40 (Typical) |

| tert-Butyl (Methyl C) | ~30 (Typical) |

Note: These are general ranges and can vary based on the specific molecular structure and analytical conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Investigations

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides critical insights into the functional groups and bonding within a molecule by probing their characteristic vibrational frequencies.

Characterization of Isocyanate Stretching Frequencies

The isocyanate group (-N=C=O) exhibits a strong and characteristic absorption band in the FT-IR spectrum due to its asymmetric stretching vibration. This band typically appears in the region of 2250-2275 cm⁻¹. blogspot.com The exact position of this peak can be influenced by the electronic environment of the molecule. For instance, conjugation with the isoxazole ring could potentially shift this frequency. The corresponding Raman signal for the isocyanate stretch is also expected in a similar region. nih.gov

Analysis of Isoxazole Ring Vibrations

The isoxazole ring itself gives rise to a series of characteristic vibrational bands in both FT-IR and Raman spectra. These vibrations include C=C, C=N, and N-O stretching, as well as various ring deformation modes. researchgate.netscilit.com For example, FT-IR spectra of isoxazole derivatives have shown peaks corresponding to N-O stretching around 1153 cm⁻¹, C-N stretching at approximately 1267-1276 cm⁻¹, and C-O stretching of the isoxazole ring near 1068 cm⁻¹. rjpbcs.com A study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid also detailed the FT-IR and Laser-Raman spectra, providing a comprehensive analysis of the isoxazole ring vibrations. nih.gov The aromatic C-H stretching vibrations are typically observed around 3000 cm⁻¹. rjpbcs.com

Table 3: Key Vibrational Frequencies for Isoxazole Derivatives

| Functional Group/Vibration | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Isocyanate (-N=C=O) Stretch | 2250 - 2275 | ~2270 |

| Aromatic C-H Stretch | ~3002 | ~3036 |

| C=C Stretch (Aromatic/Isoxazole) | ~1585-1653 | ~1588-1646 |

| C-N Stretch (Isoxazole Ring) | ~1267-1276 | - |

| N-O Stretch (Isoxazole Ring) | ~1153 | - |

| C-O Stretch (Isoxazole Ring) | ~1068 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

For isoxazole and its derivatives, the absorption spectra are typically characterized by π→π* and n→π* transitions. nih.govresearchgate.net The π→π* transitions, which are generally more intense, arise from the excitation of electrons in the π-system of the isoxazole ring. shu.ac.uk The absorption maxima for these transitions in isoxazole compounds have been observed around 200 nm, with some studies reporting broad peaks around 6.0 eV (approximately 207 nm). nih.govresearchgate.net The presence of substituents on the isoxazole ring can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift). Theoretical studies on isoxazole derivatives have explored these electronic transitions, with calculated absorption spectra showing broad bands. researchgate.net

Table 4: Electronic Transitions and Absorption Maxima for Isoxazole Compounds

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | ~200 - 250 nm | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n→π* | >250 nm | Low (10-100 L mol⁻¹ cm⁻¹) |

Note: The specific λmax and ε values are highly dependent on the molecular structure and solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization.

For 5-tert-butyl-3-isocyanatoisoxazole, the molecular formula is C8H10N2O2, corresponding to a molecular weight of 166.18 g/mol . nih.gov The high-resolution mass spectrum would show a molecular ion peak (M+) at an m/z value corresponding to its exact mass (166.0742 g/mol ). nih.gov

The fragmentation of this compound under electron ionization (EI) is predicted to follow characteristic pathways dictated by the functional groups present, namely the tert-butyl group and the isocyanate moiety attached to the isoxazole ring. The stability of the resulting carbocations and radical species governs the fragmentation process.

A primary and highly probable fragmentation event is the loss of a methyl radical (•CH3) from the tert-butyl group, leading to the formation of a stable tertiary carbocation. This would result in a significant peak at m/z 151 (M-15). Further fragmentation of the tert-butyl group could lead to the loss of the entire tert-butyl radical (•C(CH3)3), producing a prominent peak at m/z 109.

Another key fragmentation pathway involves the isocyanate group (-NCO). The isocyanate moiety itself has a mass of 42 Da. Cleavage of the C-N bond between the isoxazole ring and the isocyanate group could result in a fragment corresponding to the 5-tert-butylisoxazole cation at m/z 124. The isocyanate radical (•NCO) may also be observed.

The isoxazole ring itself can undergo cleavage. The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to ring-opening reactions upon ionization, leading to a variety of smaller fragment ions. nist.gov

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Origin of Fragment |

| 166 | [C8H10N2O2]+• | Molecular Ion (M+) |

| 151 | [C7H7N2O2]+ | Loss of •CH3 from tert-butyl group |

| 124 | [C7H10NO]+ | Loss of •NCO |

| 109 | [C4H2N2O2]+ | Loss of •C(CH3)3 |

| 57 | [C4H9]+ | tert-butyl cation |

This table presents predicted data based on common fragmentation patterns and has not been confirmed by experimental results for this specific compound.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported in the surveyed literature, the molecular geometry can be inferred by examining the crystal structures of analogous isoxazole derivatives.

Studies on various substituted isoxazoles reveal that the isoxazole ring is typically planar. For instance, the crystal structure of tert-butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate shows a planar isoxazole ring. nih.gov The bond lengths and angles within the ring are influenced by the nature of the substituents.

In this compound, the bulky tert-butyl group at the 5-position is expected to have a significant steric influence on the molecule's conformation and crystal packing. The C(sp3)-C(sp2) bond connecting the tert-butyl group to the isoxazole ring will allow for rotational freedom, but in the solid state, a specific conformation will be adopted to minimize steric hindrance.

The isocyanate group at the 3-position is linear (-N=C=O). The attachment of this group to the isoxazole ring is expected to have specific electronic effects on the ring's bond lengths. The C3-N bond will have partial double bond character, potentially influencing the geometry of the isoxazole ring.

Intermolecular interactions in the crystal lattice would likely be dominated by dipole-dipole interactions arising from the polar isoxazole and isocyanate groups. Weak C-H···O or C-H···N hydrogen bonds may also play a role in stabilizing the crystal packing. The absence of strong hydrogen bond donors suggests that the packing will be primarily governed by van der Waals forces and dipolar interactions.

Comparative Crystallographic Data of Analogous Isoxazole Derivatives

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

| tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate | Monoclinic | Cc | Planar isoxazole ring; non-classical C-H···O hydrogen bonds. | nih.gov |

| N-(tert-Butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane Carboxamide | Orthorhombic | Pbca | Non-planar isoxazole ring with phenyl substituent. | researchgate.net |

This table provides examples of crystallographic data for analogous compounds to infer the potential solid-state structure of this compound.

Theoretical and Computational Investigations of 5 Tert Butyl 3 Isocyanatoisoxazole

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Molecular Geometry Optimization and Conformational Landscapes

No specific studies detailing the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 5-tert-butyl-3-isocyanatoisoxazole using DFT or ab initio methods were found.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Characterization

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

MEP maps and charge distribution analyses for this compound have not been published in the reviewed literature.

Prediction and Validation of Spectroscopic Parameters

Computational Simulation of NMR Chemical Shifts and Vibrational Frequencies

No computational data simulating the NMR chemical shifts (¹H, ¹³C) or vibrational (IR/Raman) frequencies for this compound could be located.

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

Consequently, a comparative analysis between theoretical predictions and experimental spectroscopic data for this compound cannot be compiled.

Advanced Research Applications of 5 Tert Butyl 3 Isocyanatoisoxazole in Specialized Chemical Synthesis

Strategic Utilization as a Chemical Building Block for Complex Architectures

The unique combination of a bulky tert-butyl group, a versatile isoxazole (B147169) core, and a highly reactive isocyanate functional group makes 5-tert-butyl-3-isocyanatoisoxazole a strategic starting material for the synthesis of intricate and functionally diverse molecules.

The isocyanate group of this compound serves as a powerful electrophile, readily reacting with primary and secondary amines to form stable urea (B33335) derivatives. This reactivity is fundamental to its application in constructing complex scaffolds for various research purposes, most notably in medicinal chemistry. The general reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the isocyanate, leading to the formation of a substituted urea.

A prominent example of this application is in the development of kinase inhibitors. For instance, N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govacs.orgbenzothiazol-2-yl]phenyl}urea, a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, was synthesized using this compound as a key building block. This highlights the importance of the 5-tert-butylisoxazolyl urea moiety in creating compounds with specific biological activities.

The synthesis of such urea derivatives is often straightforward, proceeding under mild conditions with high yields. The diversity of available amines allows for the generation of large libraries of urea-containing compounds for screening in drug discovery and other chemical biology applications.

Table 1: Synthesis of Urea Derivatives from this compound

| Amine Reactant | Resulting Urea Derivative | Potential Application Area |

| Aniline | N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea | Organic synthesis intermediate |

| 4-Aminophenol | N-(5-tert-butylisoxazol-3-yl)-N'-(4-hydroxyphenyl)urea | Precursor for bioactive molecules |

| Piperazine | 1-(5-tert-butylisoxazol-3-yl)-4-substituted piperazine-1-carboxamide | Pharmaceutical scaffolds |

| Amino acids | Peptidyl ureas containing the 5-tert-butylisoxazole moiety | Peptidomimetics |

The isocyanate functionality of this compound is a versatile precursor for the synthesis of various heterocyclic systems, extending beyond simple ureas. Through cycloaddition and cyclization reactions, the isocyanate group can be incorporated into new ring systems, with the 5-tert-butylisoxazole unit appended as a significant substituent.

For example, isocyanates are known to undergo [4+2] cycloaddition reactions (Diels-Alder type reactions) with dienes to form six-membered heterocyclic rings. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity suggests its potential in synthesizing novel pyridone or dihydropyridone derivatives.

Furthermore, isocyanates can react with various nucleophiles in intramolecular or intermolecular cyclizations to form a range of five- and six-membered heterocycles. For instance, reaction with hydrazones can lead to the formation of triazinone rings. acs.orgtandfonline.comnih.govacs.org The reaction of this compound with appropriately substituted hydrazones could therefore provide a pathway to novel triazinones bearing an isoxazole substituent.

Another area of potential is in [2+2+2] cycloaddition reactions. Nickel-catalyzed cycloadditions of two molecules of an isocyanate with an allene (B1206475) have been shown to produce dihydropyrimidine-2,4-diones. acs.org Applying this methodology to this compound could lead to the synthesis of novel pyrimidine (B1678525) derivatives.

Contributions to Polymer Chemistry and Materials Science

The dual functionality of this compound makes it a candidate monomer for the synthesis of functional polymers. The isocyanate group can participate in polymerization reactions, such as the formation of polyurethanes when reacted with polyols. The resulting polymers would incorporate the 5-tert-butylisoxazole moiety as a repeating side group, potentially imparting unique properties to the material.

While the direct polymerization of this compound is not widely reported, the synthesis of polymers from isoxazole-containing monomers is an area of active research. rsc.orgnih.govresearchgate.net For example, polyisoxazoles have been synthesized via nitrile-N-oxide cycloaddition to alkynes, leading to materials with varying thermal properties. rsc.org The isocyanate group of this compound offers an alternative route to isoxazole-functionalized polymers.

Moreover, the isocyanate group can be used to graft the 5-tert-butylisoxazole unit onto existing polymers that possess reactive functional groups like hydroxyl or amine groups. This post-polymerization modification strategy allows for the tailoring of material properties, such as thermal stability, solubility, or binding capabilities, by introducing the bulky and polar isoxazole group.

Development of Specialized Reagents and Ligands

The reactivity of the isocyanate group in this compound allows for its use as a precursor in the development of specialized reagents and ligands for various applications in chemistry.

By reacting this compound with molecules containing coordinating groups, novel polydentate ligands for metal catalysis can be synthesized. For instance, reaction with an amino-functionalized pyridine (B92270) or bipyridine could yield a ligand where the 5-tert-butylisoxazole urea moiety can influence the electronic and steric properties of the metal center, potentially leading to catalysts with enhanced activity or selectivity. The synthesis of 2,2'-bipyridine (B1663995) ligands from isoxazole precursors has been demonstrated, highlighting the utility of the isoxazole scaffold in ligand design. acs.org

Another promising application is in the development of radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET). The isocyanate group provides a convenient handle for attaching the 5-tert-butylisoxazole moiety to a targeting vector or a precursor for radiolabeling. The synthesis of carbon-11 (B1219553) labeled benzoxazole (B165842) derivatives for PET imaging of serotonin (B10506) receptors has been reported, indicating the feasibility of developing isoxazole-based PET ligands. nih.gov The isocyanate can be reacted with an appropriate precursor to introduce a site for radiolabeling, or the entire 5-tert-butylisoxazole unit could be part of a larger molecule designed to bind to a specific biological target.

Q & A

Q. How can this compound be integrated into drug discovery pipelines, and what in vitro assays validate its bioactivity?

- Methodological Answer : Target engagement is tested via fluorescence-based enzyme inhibition assays (e.g., Amplex Red for hydrolases). Metabolic stability is assessed using liver microsomes, while cytotoxicity is screened in cell lines (e.g., HEK293). Structure-activity relationship (SAR) studies modify the isocyanate group to balance reactivity and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.